Cyanine3 NHS ester

Übersicht

Beschreibung

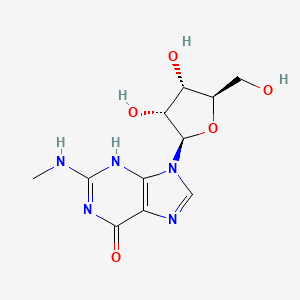

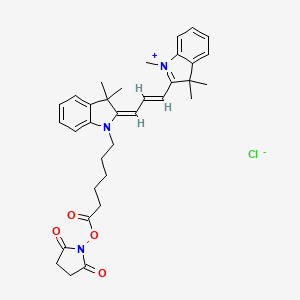

Cyanine3 NHS ester is a reactive dye used for labeling amino-groups in biomolecules . It’s an analog of Cy3® NHS ester and is ideal for labeling soluble proteins, peptides, and oligonucleotides/DNA .

Molecular Structure Analysis

The molecular formula of Cyanine3 NHS ester is C34H40N3BF4O4 . The exact mass is 554.30 and the molecular weight is 554.710 .Chemical Reactions Analysis

NHS Ester bioconjugation with amine-containing biomolecules leads to the creation of a stable amide bond between the two target molecules . To react an NHS ester with an amine, mix the amine and NHS-ester in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .Physical And Chemical Properties Analysis

Cyanine3 NHS ester appears as a red powder . It is poorly soluble in water (2.3 mM = 1.5 g/L), but soluble in organic solvents like DMF, DMSO, and dichloromethane . The excitation/absorption maximum is at 555 nm, and the emission maximum is at 570 nm .Wissenschaftliche Forschungsanwendungen

Protein Labeling

Cyanine3 NHS ester is a reactive dye used for the labeling of amino-groups in biomolecules . It is an analog of Cy3® NHS ester . This reagent is ideal for the labeling of soluble proteins .

Peptide Labeling

In addition to proteins, Cyanine3 NHS ester can also be used for peptide labeling . The NHS ester group in the dye reacts with the amino groups present in the peptides, resulting in a covalent bond .

Oligonucleotides/DNA Labeling

Cyanine3 NHS ester is also used for the labeling of oligonucleotides and DNA . The dye can be attached to the amino-modified oligonucleotides or DNA, providing a fluorescent label that can be detected .

Cellular Imaging

The fluorescent properties of Cyanine3 NHS ester make it suitable for cellular imaging . The dye emits an orange-red to red fluorescent signal at an excitation wavelength of about 550 nm .

Molecular Tracking

Cyanine3 NHS ester can be used for molecular tracking applications . The fluorescent signal emitted by the dye can be used to track the movement and location of the labeled molecules within a biological system .

Sensitive Protein Labeling

For delicate proteins, water-soluble sulfo-Cyanine3 NHS ester, which does not require the use of any co-solvent, can be used . This allows for the labeling of sensitive proteins without disrupting their structure or function .

Wirkmechanismus

Target of Action

Cyanine3 NHS ester is a reactive dye that primarily targets amino-groups in biomolecules . These biomolecules include soluble proteins, peptides, and oligonucleotides/DNA . The amino groups are present in proteins and peptides as ε-amino groups of lysines and N-terminal amino groups .

Mode of Action

The mode of action of Cyanine3 NHS ester involves the labeling of amino-bearing biomolecules . This is achieved through a process known as acylation, where the carbonyl group of the activated NHS esters is attacked by a nucleophilic primary amine . This interaction results in the formation of a covalent bond between the dye and the biomolecule, effectively labeling the biomolecule with the dye.

Pharmacokinetics

It is known that the compound is poorly soluble in water but soluble in organic solvents such as dmf, dmso, and dichloromethane . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of carrier molecules.

Result of Action

The primary result of Cyanine3 NHS ester’s action is the successful labeling of amino-bearing biomolecules . This labeling allows for the visualization and tracking of these biomolecules in various biological systems, facilitating studies in biochemistry, cell biology, and molecular biology.

Zukünftige Richtungen

Cyanine3 NHS ester continues to be used in research for labeling proteins, antibodies, and small molecular compounds . An improved version of the dye, Cy3B NHS ester, has been developed with significantly increased fluorescence quantum yield and photostability . This suggests ongoing advancements in the development and application of such dyes.

Relevant Papers The papers retrieved discuss various applications of Cyanine3 NHS ester. For instance, one paper discusses the use of Cyanine3 NHS ester in quantifying Förster Resonance Energy Transfer from Single Perovskite Quantum Dots to Organic Dyes . Another paper discusses its use in imaging diffusion and stability of single-chain polymeric nanoparticles in a multi-gel tumor-on-a-chip microfluidic device .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDMHANYPGHTLW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine3 NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-cyano-3-[(2,2-diethoxyethyl)amino]-2-butenoyl}urea](/img/structure/B8081440.png)

![N-{2-cyano-3-[2-(2-hydroxyethyl)hydrazino]-2-pentenoyl}urea](/img/structure/B8081441.png)

![Methyl cyano[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]acetate](/img/structure/B8081475.png)

![Methyl 2-cyano-3-[(2-ethoxy-2-oxoethyl)amino]-3-(methylsulfanyl)acrylate](/img/structure/B8081480.png)